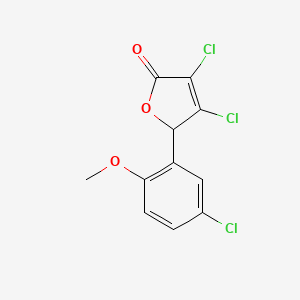

3,4-Dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one

Beschreibung

Eigenschaften

Molekularformel |

C11H7Cl3O3 |

|---|---|

Molekulargewicht |

293.5 g/mol |

IUPAC-Name |

3,4-dichloro-2-(5-chloro-2-methoxyphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C11H7Cl3O3/c1-16-7-3-2-5(12)4-6(7)10-8(13)9(14)11(15)17-10/h2-4,10H,1H3 |

InChI-Schlüssel |

WSOYQOSBLIKHGZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Cl)C2C(=C(C(=O)O2)Cl)Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

3,4-Dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C15H12Cl2O3

- Molecular Weight : 307.16 g/mol

- CAS Number : 1261954-39-5

Biological Activity Overview

The biological activity of 3,4-Dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furanones have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for related compounds often falls within the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on similar furan derivatives have reported IC50 values indicating potent cytotoxic effects against human cancer cell lines .

The mechanisms underlying the biological activities of 3,4-Dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one are not fully elucidated but may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with DNA, potentially disrupting replication processes.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related furan derivatives, revealing that compounds with dichloro substitutions exhibited enhanced activity against resistant bacterial strains.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives with methoxy groups displayed significant cytotoxicity in human glioblastoma and melanoma cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Data Table: Biological Activities Comparison

Vergleich Mit ähnlichen Verbindungen

Compound 15: (Z)-5-(Benzo[d][1,3]dioxol-4-ylmethylene)-3-chloro-4-(5-chloro-2-methoxyphenyl)furan-2(5H)-one

Compound 16: (Z)-3-Chloro-4-(4-fluorophenyl)-5-((5-phenylthiophen-2-yl)methylene)furan-2(5H)-one

- Substituents : Incorporates a 4-fluorophenyl and a phenylthiophene group.

- Synthesis : Higher yield (50%) and higher melting point (218.3–219.8°C, decomposition) suggest greater stability .

- Biological Implications : The fluorophenyl group may enhance metabolic stability, while the thiophene moiety could modulate electronic properties.

Table 1: Comparison of Aromatic Derivatives

Derivatives with Sugar Moieties (Glycoconjugates)

3,4-Dichloro-5-hydroxy-2(5H)-furanone glycoconjugates, such as Compound 10 and 19, feature sugar units (e.g., L-fucopyranose) attached via triazole linkages .

- The target compound lacks these polar groups, which may limit its solubility but enhance membrane permeability.

- Biological Activity : Glycoconjugates are under evaluation for antiprotozoal activity, contrasting with the antiviral focus of the parent compound .

Silyl Ether Derivatives

Silyl-protected derivatives like 3a–d (e.g., 3,4-dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-one) demonstrate the impact of steric bulk on bioactivity .

- Anticancer Activity: These derivatives exhibit enhanced cytotoxicity compared to non-silylated analogues, suggesting that similar modifications could amplify the target compound’s efficacy .

Cytotoxic 5-Arylidenefuran-2(5H)-ones

Compounds such as 5(Z)-3-(4-Bromobenzyl)-5-(1,3-dioxalenebenzylidene)furan-2(5H)-one (Compound 6) incorporate arylidene groups, which confer planar structures ideal for intercalation into DNA or enzyme active sites .

- Structural Contrast : The target compound’s chloro and methoxyphenyl substituents may favor halogen bonding over π-stacking, directing its mechanism of action toward protease inhibition rather than DNA interaction .

Vorbereitungsmethoden

Multi-Component Reaction Approach Using Al(HSO4)3 Catalyst

One efficient synthetic route to substituted furan-2(5H)-ones, including derivatives like 3,4-dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one, involves a multi-component reaction between aromatic amines, aldehydes, and acetylenic esters catalyzed by aluminum bisulfate (Al(HSO4)3). The reaction proceeds at room temperature in ethyl acetate solvent and yields the substituted furanone via a one-pot procedure.

- Mix equimolar amounts (1 mmol each) of the aromatic aldehyde (bearing the 5-chloro-2-methoxyphenyl moiety), aromatic amine, and acetylenic ester in ethyl acetate (5 mL).

- Add 0.05 g of Al(HSO4)3 catalyst.

- Stir the mixture at room temperature, monitoring progress by thin-layer chromatography (TLC).

- Upon completion, concentrate the solvent, dilute the residue with dichloromethane, filter to remove the catalyst, and wash the crude product with diethyl ether to isolate the pure furanone.

- The catalyst amount was optimized, with 0.05 g of Al(HSO4)3 giving the highest yield.

- Solvent screening showed ethyl acetate as the best medium.

- The reaction generally provides good yields (up to 76%) under mild conditions.

Table 1: Catalyst Optimization and Solvent Effects

| Entry | Catalyst Amount (g) | Temperature | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.05 | Room temp | EtOAc | 5 | 76 |

| 2 | 0.1 | Room temp | EtOAc | 5 | 75 |

| 3 | 0 (solvent-free) | Room temp | None | 5 | 45 |

Note: Yields are isolated yields.

This method is advantageous for its simplicity, mild conditions, and relatively high yields, making it suitable for synthesizing various 3,4,5-substituted furan-2(5H)-ones including the target compound.

Preparation from Mucochloric Acid and Aromatic Substitution

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) serves as a key intermediate in synthesizing 3,4-dichloro-5-(substituted phenyl)furan-2(5H)-ones.

- Mucochloric acid is reacted with anisole derivatives (such as 5-chloro-2-methoxyanisole) in the presence of phosphorus pentoxide and phosphoric acid.

- The reaction involves electrophilic substitution on the aromatic ring and lactone ring formation.

- The mixture is refluxed under controlled conditions, followed by purification steps including recrystallization.

- Phosphorus pentoxide (15.7 g) and phosphoric acid (92.8 g) are mixed.

- Finely powdered mucochloric acid (17.1 g) and anisole derivative are added.

- The reaction mixture is heated with stirring until completion.

- The product is isolated as a solid with melting point ~98-100 °C.

- IR (KBr disc) shows characteristic lactone carbonyl peaks around 1780-1826 cm⁻¹.

- ^1H NMR (CDCl3) displays singlet peaks for the furanone CH proton around 5.8-6.6 ppm and methoxy protons near 3.1 ppm.

- ^13C NMR confirms carbonyl carbons at ~166-168 ppm and aromatic carbons consistent with substitution patterns.

- Typically moderate yields (~49%) are obtained after purification.

This method is well-documented and provides a direct route to halogenated furanones with aromatic substituents including methoxy and chloro groups.

Alkoxy and Amino Derivative Formation via Substitution Reactions

Further functionalization of 3,4-dichloro-5-hydroxy-2(5H)-furanone allows preparation of 3,4-dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one derivatives by nucleophilic substitution.

- The hydroxy group at position 5 can be substituted by amino alcohols or alkoxy groups under mild conditions.

- Amino alcohols react with the hydroxy furanone in dichloromethane or similar solvents at room temperature for 0.5 to 2 hours.

- Purification is achieved by silica gel chromatography using methanol/chloroform mixtures.

This approach enables the introduction of various side chains, including methoxyphenyl groups, enhancing compound diversity and biological activity.

Oxidation and Halogenation Strategies

- Oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with fuming nitric acid or manganese dioxide in hydrochloric acid yields mucochloric acid, the precursor for the target compound, in 24-67% yields.

- Subsequent halogenation and substitution steps lead to the final 3,4-dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one.

- These oxidative methods are scalable and provide access to key intermediates for further functionalization.

Summary of Key Preparation Data

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multi-component reaction | Aromatic amine, aldehyde, acetylenic ester, Al(HSO4)3 | Room temp, EtOAc, 5 h | 70-76 | One-pot, mild, efficient |

| Mucochloric acid route | Mucochloric acid, anisole derivative, P2O5, H3PO4 | Reflux, hours | ~49 | Direct substitution, moderate yield |

| Amino alcohol substitution | 3,4-Dichloro-5-hydroxy-2(5H)-furanone, amino alcohol | Room temp, DCM, 0.5-2 h | Variable | Enables side-chain diversity |

| Oxidation of dichlorofuran | 3,4-Dichlorofuran, fuming nitric acid or MnO2/HCl | Controlled oxidation | 24-67 | Prepares mucochloric acid intermediate |

Q & A

Q. What are the common synthetic routes for preparing 3,4-dichloro-5-(5-chloro-2-methoxyphenyl)furan-2(5H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Michael addition-elimination reactions or cyclization of halogenated precursors . For example, asymmetric synthesis routes using chiral auxiliaries (e.g., l-menthol derivatives) have been reported to introduce stereochemical control . Key optimization parameters include:

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H/¹³C for substituent analysis), and HRMS is essential. For example:

- XRD resolves stereochemical details (e.g., chair conformations in cyclohexane rings ).

- ¹H NMR identifies methoxy and aryl proton environments (δ 3.8–4.2 ppm for OCH₃; δ 6.8–7.5 ppm for aromatic protons) .

- HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.96 for C₁₁H₈Cl₃O₃) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the stereochemical outcomes in derivatives of this compound?

The 3,4-dichloro and 5-aryl groups induce significant steric hindrance and electronic conjugation. For instance:

Q. What mechanisms explain unexpected byproducts during nucleophilic substitution reactions with this compound?

Competing solvent participation or regioselectivity shifts are common. For example:

- In reactions with DMF, the solvent can act as a nucleophile, leading to N,N-dimethylamino-substituted byproducts instead of the desired imidazole adducts .

- Steric hindrance at C5 may redirect nucleophilic attacks to less hindered positions, requiring computational modeling (DFT) to predict reactivity .

Q. How can biological activity assays be designed to evaluate the antimicrobial or anticancer potential of this compound?

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls like ampicillin .

- Anticancer screens : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to cisplatin .

- Address genotoxicity concerns via Comet or micronucleus assays, as furanone derivatives may exhibit DNA damage via non-threshold mechanisms .

Q. How can contradictory data on reactivity or bioactivity be resolved in studies of this compound?

- Comparative analysis : Benchmark against analogs (e.g., 3,4-dibromofuran-2(5H)-one vs. dichloro variants) to isolate substituent effects .

- Replication under controlled conditions : Standardize solvent purity, temperature, and catalyst loading to minimize variability .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy .

- Waste disposal : Neutralize halogenated byproducts with NaOH/EtOH before disposal .

- Genotoxicity mitigation : Limit exposure durations and use closed-system reactors .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- DFT calculations : Optimize transition states for nucleophilic attacks at C3/C4 using software like Gaussian.

- Molecular docking : Screen for binding affinities to biological targets (e.g., bacterial topoisomerases) .

Q. What strategies are effective for derivatizing this compound to enhance its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.